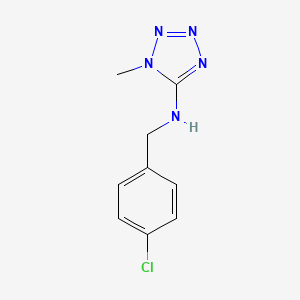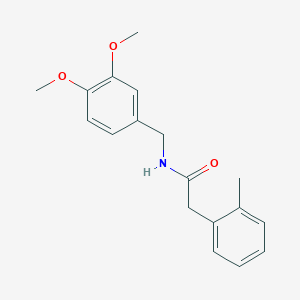![molecular formula C18H21N3O2 B5310330 N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. NAPA is a piperazine derivative that has been synthesized through various methods and has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The exact mechanism of action of NAPA is not fully understood, but it is believed to act by inhibiting various enzymes and receptors in the body. NAPA has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine, which can improve cognitive function and memory. NAPA has also been found to inhibit the activity of various enzymes involved in the replication of viruses and bacteria, which makes it a potential candidate for the treatment of infectious diseases.
Biochemical and Physiological Effects:
NAPA has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. NAPA has also been found to have potent inhibitory effects on enzymes involved in the replication of viruses and bacteria, which makes it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NAPA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. NAPA also exhibits potent biological activities, which makes it a potential candidate for the development of new drugs. However, there are also some limitations associated with the use of NAPA in lab experiments. It can be difficult to control the concentration of NAPA in biological systems, which can affect the accuracy of the results. Additionally, the exact mechanism of action of NAPA is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions that could be explored in the research of NAPA. One potential direction is to further investigate the mechanism of action of NAPA and its effects on various enzymes and receptors in the body. This could lead to the development of more potent and selective inhibitors for the treatment of various diseases. Another potential direction is to explore the use of NAPA in combination with other drugs to enhance its therapeutic effects. Additionally, the development of new methods for the synthesis of NAPA could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
NAPA can be synthesized through various methods, including the reaction between 2-naphthylmethylamine and N-methyl-2-chloroacetamide in the presence of a base, followed by cyclization of the resulting intermediate. Another method involves the reaction between N-methyl-2-chloroacetamide and 2-naphthylmethylamine in the presence of a base, followed by the addition of an oxidizing agent to obtain NAPA.
Applications De Recherche Scientifique
NAPA has been extensively studied for its potential use in the development of new drugs. It has been shown to have a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. NAPA has also been found to exhibit potent inhibitory effects on enzymes such as acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-2-[1-(naphthalen-2-ylmethyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-19-17(22)11-16-18(23)20-8-9-21(16)12-13-6-7-14-4-2-3-5-15(14)10-13/h2-7,10,16H,8-9,11-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQLKRPKIRLARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NCCN1CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)


![methyl 5-[4-(diethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5310277.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5310284.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)
![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![2-{4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5310322.png)
![2-(2-furyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5310338.png)